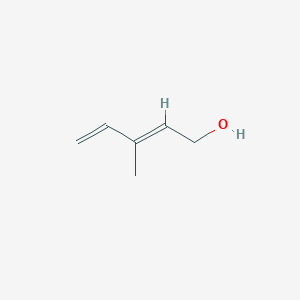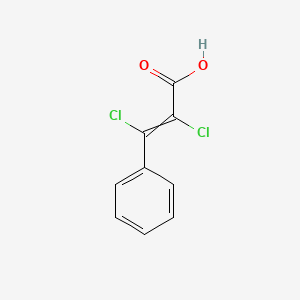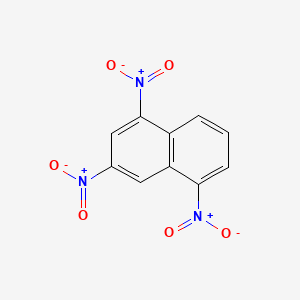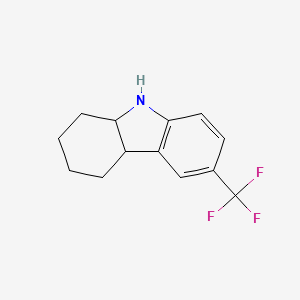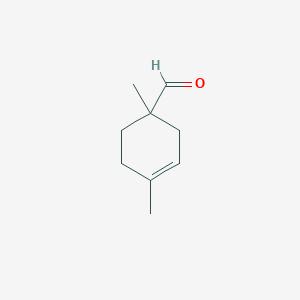
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a heptafluorobutene moiety. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene typically involves the reaction of benzene with heptafluorobutene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene is reacted with heptafluorobutene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the heptafluorobutene moiety to a single bond, resulting in the formation of heptafluorobutane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where hydrogen atoms are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Heptafluorobutane derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to the unique properties of fluorine atoms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms can form strong hydrogen bonds and interact with various molecular targets, affecting the compound’s reactivity and stability. The pathways involved often include interactions with enzymes or receptors that recognize the fluorinated moiety, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,3,4,4-Heptafluoro-1-butene: Similar in structure but lacks the benzene ring.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of a double bond.
1,1,1,3,3,3-Hexafluoroisopropanol: Contains fewer fluorine atoms and a different functional group.
Uniqueness
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is unique due to the combination of a highly fluorinated butene moiety with a benzene ring. This structure imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
5300-25-4 |
|---|---|
Molecular Formula |
C10H5F7 |
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1,1,3,3,4,4,4-heptafluorobut-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H5F7/c11-8(12)7(6-4-2-1-3-5-6)9(13,14)10(15,16)17/h1-5H |
InChI Key |
CQMURZOQOWUAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


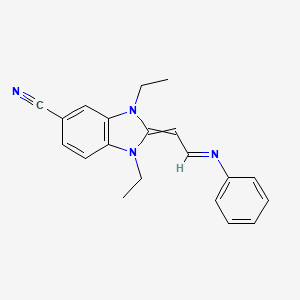
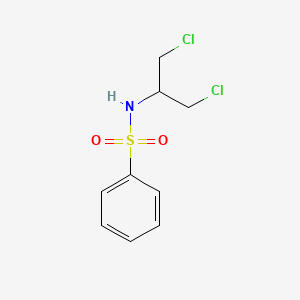
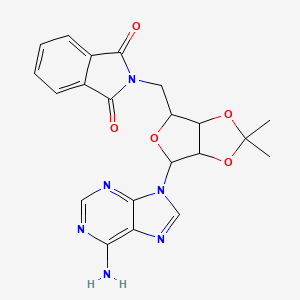
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
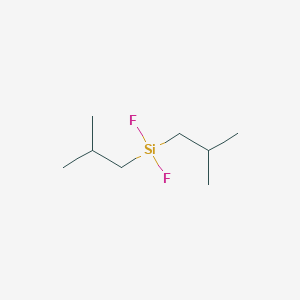
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
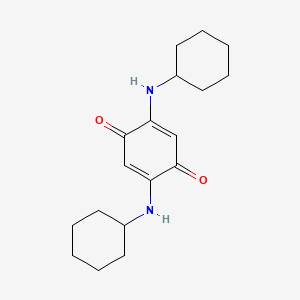
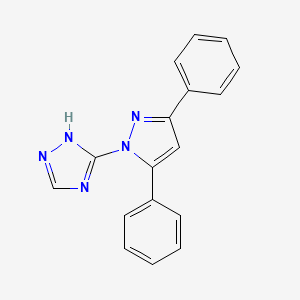
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
